molecular formula C22H24ClN3O2S B2963737 1-(4-Chlorophenyl)-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1421494-92-9

1-(4-Chlorophenyl)-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2963737
CAS No.: 1421494-92-9
M. Wt: 429.96
InChI Key: GISHVBCXYYFWLC-UHFFFAOYSA-N
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Description

This compound is a pyrrolidin-2-one derivative featuring a 4-chlorophenyl group at position 1 and a substituted piperidine moiety at position 3. The piperidine ring is further functionalized with a (pyridin-2-ylthio)methyl group, introducing a thioether linkage and aromatic pyridine substituent.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S/c23-18-4-6-19(7-5-18)26-14-17(13-21(26)27)22(28)25-11-8-16(9-12-25)15-29-20-3-1-2-10-24-20/h1-7,10,16-17H,8-9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISHVBCXYYFWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by a complex structure that includes a chlorophenyl group, piperidine moiety, and pyrrolidinone ring. Its molecular formula is C24H28ClN3OC_{24}H_{28}ClN_{3}O with a molecular weight of approximately 469.92 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against RNA viruses. The presence of the pyridine and piperidine rings may enhance interaction with viral proteins or host cell receptors, inhibiting viral replication .
  • Antibacterial Properties : Compounds with similar structures have shown significant antibacterial activity against various strains, including Gram-positive bacteria. The piperidine moiety is often associated with enzyme inhibition, which can disrupt bacterial metabolic pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological functions and pathogen survival .

Biological Activity Data

The following table summarizes the biological activities reported for compounds structurally related to this compound:

Activity Type IC50/EC50 Values Reference
Antiviral (HCV)6.7 µM
Antibacterial (S. aureus)0.25–1 µg/mL
AChE InhibitionIC50 = 9.19 µM

Case Studies

  • Antiviral Efficacy : A study evaluated a series of pyridine derivatives against Hepatitis C virus (HCV), where compounds similar to the target molecule exhibited an EC50 value as low as 6.7 µM, indicating potent antiviral activity .
  • Antibacterial Testing : Another research focused on the antibacterial properties of piperidine derivatives found that certain compounds significantly inhibited the growth of S. aureus at concentrations ranging from 0.25 to 1 µg/mL, suggesting that structural modifications can enhance efficacy against resistant strains .
  • Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that derivatives containing the piperidine structure effectively inhibited AChE with IC50 values around 9.19 µM, showcasing their potential in treating conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidin-2-one Derivatives with Piperazine/Piperidine Moieties

  • 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18)

    • Structure : Contains a piperazine ring linked to pyrrolidin-2-one via a propyl chain, with a 4-chlorophenyl group on piperazine.
    • Pharmacology : Exhibits high affinity for α2-AR (pKi = 7.29) and moderate antiarrhythmic activity (ED50 = 1.0 mg/kg iv).
    • Key Difference : The target compound replaces piperazine with a piperidine-carbonyl group, which may alter receptor selectivity due to reduced basicity of the nitrogen in piperidine.
  • 1-(4-Chlorophenyl)-3-piperidinopyrrolidin-2-one Structure: Piperidine is directly fused to pyrrolidin-2-one at position 3, with a 4-chlorophenyl group at position 1. Key Difference: The absence of the (pyridin-2-ylthio)methyl group may reduce thioether-mediated metabolic stability compared to the target compound.

Thioether-Containing Analogues

  • 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 13) Structure: Features an ethoxy-phenyl substituent on piperazine. Pharmacology: Demonstrates potent antiarrhythmic activity (ED50 = 1.0 mg/kg iv) but lower α1-AR affinity (pKi = 6.89).
  • MK45 (RTC6) Structure: Arylpiperazine with a trifluoromethylpyridinyl group and thiophene substituent. Pharmacology: Not explicitly detailed, but trifluoromethyl groups often improve metabolic stability and membrane permeability. Key Difference: The target compound’s pyrrolidin-2-one core may confer different conformational constraints compared to MK45’s butanone backbone.

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents α1-AR pKi α2-AR pKi Antiarrhythmic ED50 (mg/kg)
Target Compound Pyrrolidin-2-one 4-Chlorophenyl, (Pyridin-2-ylthio)methyl-piperidine N/A N/A N/A
1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Pyrrolidin-2-one 4-Chlorophenyl-piperazine 7.13 7.29 1.0
1-(4-Chlorophenyl)-3-piperidinopyrrolidin-2-one Pyrrolidin-2-one 4-Chlorophenyl, piperidine N/A N/A N/A
MK45 (RTC6) Butanone Trifluoromethylpyridinyl, thiophene N/A N/A N/A

Key Research Findings and Trends

  • Substituent Effects :
    • Chlorophenyl groups at the para position (as in the target compound and Compound 18) enhance α2-AR affinity compared to ortho-substituted analogues .
    • Thioether linkages (e.g., (pyridin-2-ylthio)methyl) may improve metabolic stability over ethers due to resistance to oxidative degradation .
  • Piperidine vs. Piperazine :
    • Piperazine derivatives generally exhibit higher AR affinity due to increased basicity, but piperidine-based compounds (like the target) may offer better selectivity by reducing off-target interactions .
  • Safety Profiles :
    • Chlorophenyl-containing compounds (e.g., ) are often associated with moderate toxicity, necessitating careful dose optimization .

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